molecular formula C14H19N3O4 B11459028 2-hydroxy-N'-[3-(morpholin-4-yl)propanoyl]benzohydrazide

2-hydroxy-N'-[3-(morpholin-4-yl)propanoyl]benzohydrazide

Cat. No.: B11459028
M. Wt: 293.32 g/mol
InChI Key: IEUWTJJAWZWHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzohydrazide core with a morpholine ring, making it a versatile scaffold for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 3-(morpholin-4-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazide group.

Major Products Formed

    Oxidation: Formation of benzohydrazone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and hydrazide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-3-(morpholin-4-yl)propanimidamide: Shares a similar morpholine ring and hydrazide structure.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, used in various research applications.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-hydroxy-N'-(3-morpholin-4-ylpropanoyl)benzohydrazide

InChI

InChI=1S/C14H19N3O4/c18-12-4-2-1-3-11(12)14(20)16-15-13(19)5-6-17-7-9-21-10-8-17/h1-4,18H,5-10H2,(H,15,19)(H,16,20)

InChI Key

IEUWTJJAWZWHKP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.